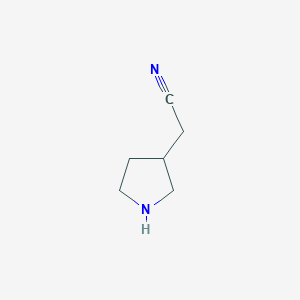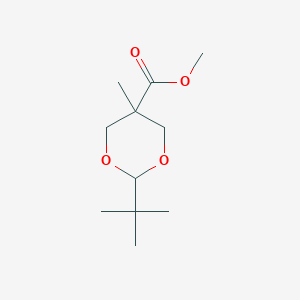
3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(3-Fluorophényl)-1,2,4-oxadiazole-5-carboxaldéhyde est un composé hétérocyclique qui présente un groupe fluorophényle lié à un cycle oxadiazole. Ce composé est d’un intérêt considérable dans le domaine de la chimie médicinale en raison de ses activités biologiques potentielles et de son rôle en tant que brique de base dans la synthèse de divers produits pharmaceutiques et agrochimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(3-Fluorophényl)-1,2,4-oxadiazole-5-carboxaldéhyde implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction de la 3-fluorobenzohydrazide avec le bromure de cyanogène, suivie d’une oxydation pour former le cycle oxadiazole . Les conditions réactionnelles nécessitent souvent l’utilisation de solvants tels que l’acétonitrile et de catalyseurs tels que la triéthylamine.
Méthodes de production industrielle
En milieu industriel, la production du 3-(3-Fluorophényl)-1,2,4-oxadiazole-5-carboxaldéhyde peut être mise à l’échelle en utilisant des réacteurs à flux continu. Cette méthode permet un meilleur contrôle des conditions réactionnelles, conduisant à des rendements et une pureté plus élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(3-Fluorophényl)-1,2,4-oxadiazole-5-carboxaldéhyde subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé pour former l’acide carboxylique correspondant.
Réduction : Le groupe aldéhyde peut être réduit pour former l’alcool correspondant.
Substitution : Le groupe fluorophényle peut subir des réactions de substitution électrophile aromatique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.
Principaux produits
Oxydation : Acide 3-(3-Fluorophényl)-1,2,4-oxadiazole-5-carboxylique.
Réduction : 3-(3-Fluorophényl)-1,2,4-oxadiazole-5-méthanol.
Substitution : Divers dérivés substitués en fonction de l’électrophile utilisé.
Applications de la recherche scientifique
Le 3-(3-Fluorophényl)-1,2,4-oxadiazole-5-carboxaldéhyde a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base dans la synthèse de molécules plus complexes.
Biologie : Etudié pour son potentiel en tant qu’agent antimicrobien et anticancéreux.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans diverses maladies.
Industrie : Utilisé dans le développement d’agrochimiques et d’autres produits industriels.
Applications De Recherche Scientifique
3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mécanisme D'action
Le mécanisme d’action du 3-(3-Fluorophényl)-1,2,4-oxadiazole-5-carboxaldéhyde implique son interaction avec diverses cibles moléculaires. Il est connu pour inhiber certaines enzymes et protéines, conduisant à ses effets biologiques. Par exemple, il peut inhiber l’activité des enzymes impliquées dans la prolifération cellulaire, ce qui en fait un agent anticancéreux potentiel .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(4-Fluorophényl)-1,2,4-oxadiazole-5-carboxaldéhyde
- 3-(3-Chlorophényl)-1,2,4-oxadiazole-5-carboxaldéhyde
- 3-(3-Bromophényl)-1,2,4-oxadiazole-5-carboxaldéhyde
Unicité
Le 3-(3-Fluorophényl)-1,2,4-oxadiazole-5-carboxaldéhyde est unique en raison de la présence de l’atome de fluor, qui peut influencer considérablement sa réactivité chimique et son activité biologique. L’atome de fluor peut améliorer la lipophilie du composé, sa stabilité métabolique et sa capacité à former des liaisons hydrogène, ce qui en fait un composé précieux dans la conception de médicaments .
Propriétés
Formule moléculaire |
C9H5FN2O2 |
|---|---|
Poids moléculaire |
192.15 g/mol |
Nom IUPAC |
3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H5FN2O2/c10-7-3-1-2-6(4-7)9-11-8(5-13)14-12-9/h1-5H |
Clé InChI |
BMSRUUDSPGPAAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=NOC(=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride](/img/structure/B12287580.png)
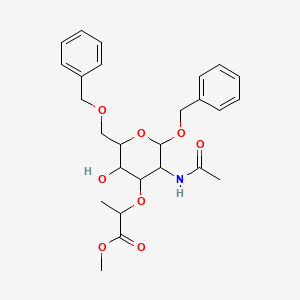

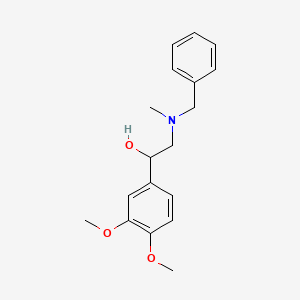
![Benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12287596.png)
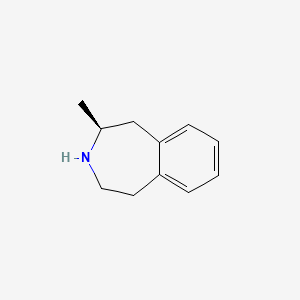
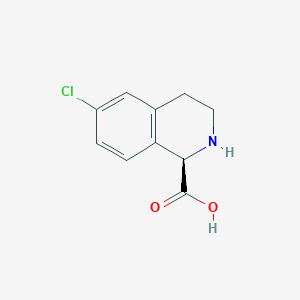


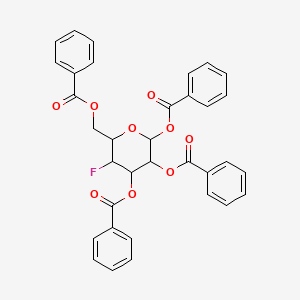
![S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate](/img/structure/B12287641.png)
